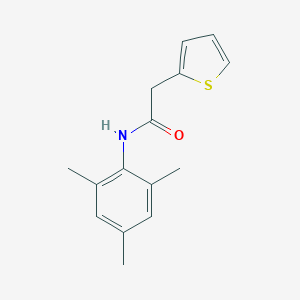![molecular formula C27H24N6O9 B407726 4-{4-[3-(4-METHOXYPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]-2,6-DINITROPHENYL}MORPHOLINE](/img/structure/B407726.png)
4-{4-[3-(4-METHOXYPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]-2,6-DINITROPHENYL}MORPHOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[3-(4-METHOXYPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]-2,6-DINITROPHENYL}MORPHOLINE is a complex organic compound characterized by its unique structure, which includes multiple nitro groups, a pyrazole ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(4-METHOXYPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]-2,6-DINITROPHENYL}MORPHOLINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as nitrophenyl derivatives and pyrazole rings, followed by their coupling under specific conditions. Common reagents used in these reactions include nitrobenzene, methoxybenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-{4-[3-(4-METHOXYPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]-2,6-DINITROPHENYL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-{4-[3-(4-METHOXYPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]-2,6-DINITROPHENYL}MORPHOLINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-{4-[3-(4-METHOXYPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]-2,6-DINITROPHENYL}MORPHOLINE involves its interaction with specific molecular targets and pathways. The nitro groups and pyrazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Bis(4-nitrophenyl) carbonate: Known for its use in peptide synthesis and preparation of ureas.
4-Nitrophenyl chloroformate: Utilized in the synthesis of active esters and carbamates.
4-Nitrobenzyl chloroformate: Employed in organic synthesis for introducing protective groups.
Uniqueness
4-{4-[3-(4-METHOXYPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]-2,6-DINITROPHENYL}MORPHOLINE stands out due to its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C27H24N6O9 |
|---|---|
Molecular Weight |
576.5g/mol |
IUPAC Name |
[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-(4-morpholin-4-yl-3,5-dinitrophenyl)methanone |
InChI |
InChI=1S/C27H24N6O9/c1-41-21-7-5-17(6-8-21)22-16-23(18-3-2-4-20(13-18)31(35)36)30(28-22)27(34)19-14-24(32(37)38)26(25(15-19)33(39)40)29-9-11-42-12-10-29/h2-8,13-15,23H,9-12,16H2,1H3 |
InChI Key |
OTSUCUUNRFPKCN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC(=C(C(=C4)[N+](=O)[O-])N5CCOCC5)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC(=C(C(=C4)[N+](=O)[O-])N5CCOCC5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B407643.png)
![N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407646.png)
![2,4-dimethyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407647.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B407648.png)

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B407651.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B407652.png)
![METHYL 5-[N-(BENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B407654.png)
![4-bromo-N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407655.png)
![Methyl 5-[butyryl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407656.png)
![Methyl 5-[(2-chlorobenzoyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407659.png)
![methyl 2-methyl-5-{[(4-methylphenyl)sulfonyl][(2E)-3-phenylprop-2-enoyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B407662.png)
![Methyl 5-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407664.png)
![Methyl 5-{benzoyl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407666.png)
